4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
The compound 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS: 1251580-26-3, Molecular Formula: C₁₈H₁₅N₃O₄, Molecular Weight: 337.33 g/mol) is a heterocyclic derivative featuring a 1,4-benzoxazin-3-one core fused with a 1,2,4-oxadiazole moiety substituted at the 5-position with a 4-methoxyphenyl group. This structure combines two pharmacologically significant heterocycles: the benzoxazinone scaffold, known for its anti-inflammatory and antimicrobial properties, and the 1,2,4-oxadiazole ring, which enhances metabolic stability and bioavailability in drug design .
The synthesis of analogous compounds involves nucleophilic substitution reactions, such as coupling 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole derivatives in the presence of cesium carbonate and DMF . Characterization via ¹H NMR, IR, and mass spectrometry confirms structural integrity .
Properties
IUPAC Name |
4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-23-13-8-6-12(7-9-13)18-19-16(25-20-18)10-21-14-4-2-3-5-15(14)24-11-17(21)22/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXRHTSNXOTHMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, followed by its attachment to the benzoxazinone core. The reaction conditions often involve the use of catalysts such as CuI and solvents like hexane or petroleum ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler, less oxidized molecule.
Scientific Research Applications
4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound, useful in studying biological pathways.
Medicine: Preliminary studies suggest it could be explored for its potential therapeutic properties.
Industry: It might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, possibly involving pathways related to its oxadiazole and benzoxazinone components. These interactions could influence various biochemical processes, making it a compound of interest for further study .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related compounds, focusing on substituent variations, molecular properties, and reported biological activities:
Key Observations:
Substituent Effects on Bioactivity: The 4-methoxyphenyl group (present in the target compound) is associated with antifungal and antibiotic activities in triazole derivatives . Phenoxyphenyl substituents (e.g., in ) improve antimicrobial efficacy against gastrointestinal pathogens, likely due to increased π-π stacking interactions with bacterial enzymes.
Core Heterocycle Influence: The benzoxazinone core in the target compound may confer anti-inflammatory properties, as seen in related scaffolds . Phthalazinone derivatives (e.g., ) exhibit kinase inhibitory activity, suggesting that core modifications could redirect therapeutic applications.
Synthetic Accessibility :
- The target compound and its analogues are synthesized via similar routes, utilizing cesium carbonate-mediated alkylation in polar aprotic solvents like DMF . This method yields products in "ethical yields" (50–70%), with purity confirmed by HPLC .
Physicochemical Properties :
- The target compound’s molecular weight (337.33 g/mol) and LogP (predicted ~2.5) align with Lipinski’s rules for drug-likeness, favoring oral bioavailability. In contrast, higher molecular weight analogues (e.g., 381.38 g/mol in ) may face solubility challenges.
Biological Activity
The compound 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one , known for its complex structure and diverse biological activities, has garnered attention in recent pharmacological research. This article delves into its biological activity, exploring various studies that highlight its potential therapeutic applications.
Basic Information
- Molecular Formula : CHNO
- Molecular Weight : 364.40 g/mol
- CAS Number : 1775352-82-3
Structural Characteristics
The compound features a benzoxazine core linked to an oxadiazole moiety, which is known for contributing to various biological activities. The methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that the presence of the 4-methoxyphenyl group enhances the antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, indicating superior efficacy in some cases .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. For example, a study reported an IC50 value of 15 µM against MCF-7 breast cancer cells, suggesting potent cytotoxicity .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. Animal studies have shown that it reduces inflammation markers in models of acute inflammation. The analgesic activity was assessed using the writhing test and hot plate test, where it demonstrated significant pain-relief effects comparable to standard analgesics .
Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of oxadiazole indicated that the compound's structural modifications significantly impacted its antimicrobial efficacy. The 4-methoxyphenyl substitution was found to enhance activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 5 to 10 µg/mL .
Study 2: Anticancer Activity Assessment
In a comparative analysis with established chemotherapeutics like doxorubicin, the compound showed promising results in inhibiting tumor growth in xenograft models. The study highlighted that treatment with the compound led to a significant reduction in tumor volume and increased survival rates among treated mice .
Study 3: Anti-inflammatory Mechanism Exploration
Research exploring the anti-inflammatory mechanisms revealed that the compound effectively downregulates pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests a potential application in treating inflammatory diseases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
